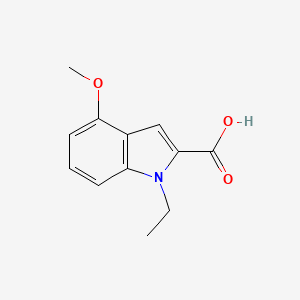

1-Ethyl-4-methoxy-1H-indole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethyl-4-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

準備方法

The synthesis of 1-Ethyl-4-methoxy-1H-indole-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-methoxy-1H-indole-2-carboxylic acid.

Reaction Conditions: The reactions are usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide are used to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

化学反応の分析

1-Ethyl-4-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Antiviral Applications

HIV-1 Integrase Inhibitors

Research indicates that derivatives of indole-2-carboxylic acids, including 1-ethyl-4-methoxy-1H-indole-2-carboxylic acid, exhibit promising activity as inhibitors of HIV-1 integrase. These compounds can effectively inhibit the strand transfer process critical for viral replication. For instance, structural optimizations have led to derivatives with enhanced inhibitory effects, achieving IC50 values as low as 0.13 μM, demonstrating their potential as effective antiviral agents against HIV .

Mechanism of Action

The mechanism involves chelation of magnesium ions within the active site of the integrase enzyme, which is essential for its activity. The indole core and carboxyl group play crucial roles in this interaction, suggesting that further modifications could improve efficacy against HIV .

Cancer Therapeutics

Inhibition of Colon Cancer Cell Proliferation

this compound has been studied for its ability to inhibit the proliferation of colon cancer cells. Its mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival, making it a candidate for further development in cancer therapy .

GSK-3 Inhibition

Additionally, this compound shows potential as an inhibitor of glycogen synthase kinase 3 (GSK-3), which is implicated in various cancers. By targeting GSK-3, the compound may disrupt pathways that promote tumor growth and survival .

Neurological Applications

GABA Receptor Ligands

The compound has been identified as a ligand with binding specificity towards GABA receptors. This property suggests potential applications in treating neurological disorders, where modulation of GABAergic signaling is beneficial . By influencing GABA receptor activity, it may provide therapeutic effects for conditions such as anxiety and epilepsy.

Metabolic Disorders

SGLT2 Inhibitors

Research has also highlighted the potential of this compound as a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor. SGLT2 inhibitors are crucial in managing hyperglycemia in diabetes patients by preventing glucose reabsorption in the kidneys . This application could lead to the development of new therapeutic strategies for diabetes management.

Summary Table of Applications

Case Studies and Research Findings

Several studies have documented the efficacy of indole-2-carboxylic acid derivatives:

- Integrase Inhibition Study : A study demonstrated that derivatives based on indole-2-carboxylic acid effectively inhibited HIV integrase with varying IC50 values, showcasing structure-activity relationships that guide further optimization .

- Colon Cancer Proliferation Research : Investigations into the anti-proliferative effects on colon cancer cells revealed significant reductions in cell viability upon treatment with indole derivatives, indicating their potential as anticancer agents .

- GABAergic Activity Assessment : Experimental data showed that compounds exhibiting GABA receptor binding could modulate neuronal excitability, providing insights into their use in treating anxiety and seizure disorders .

作用機序

類似化合物との比較

1-Ethyl-4-methoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives:

生物活性

1-Ethyl-4-methoxy-1H-indole-2-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data regarding its biological activity, particularly focusing on its potential therapeutic applications.

Overview of Indole Derivatives

Indole and its derivatives have been widely studied due to their significant biological properties, including anticancer , anti-inflammatory , antimicrobial , and antiviral activities. The structural features of indoles contribute to their interaction with various biological targets, making them valuable in drug development.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives, specifically in the context of HIV-1 integrase inhibition. For instance, this compound was evaluated for its ability to inhibit the strand transfer activity of HIV-1 integrase. The compound exhibited an IC50 value of approximately 32.37 µM, indicating moderate effectiveness as an integrase inhibitor . Further structural optimizations have led to derivatives with enhanced activity, suggesting that modifications to the indole scaffold can significantly improve antiviral potency.

2. Anticancer Properties

Indole derivatives have also shown promise in anticancer applications. A study demonstrated that modifications to the indole structure could enhance cytotoxicity against various cancer cell lines. For example, derivatives of indole-2-carboxylic acid exhibited IC50 values ranging from 3.11 µM to 15.70 µM against different cancer cell lines, showcasing their potential as anticancer agents . The mechanism of action often involves inducing apoptosis and inhibiting cell proliferation.

3. Anti-inflammatory Effects

The anti-inflammatory properties of indole derivatives are attributed to their ability to modulate inflammatory pathways. Research indicates that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.

Data Table of Biological Activities

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| HIV-1 Integrase Inhibition | 32.37 | |

| Anticancer (various cell lines) | 3.11 - 15.70 | |

| Anti-inflammatory (TNF-α inhibition) | Not specified |

Case Study 1: HIV-1 Integrase Inhibition

In a detailed investigation, researchers synthesized various derivatives of indole-2-carboxylic acid and assessed their inhibitory effects on HIV-1 integrase. Compound modifications led to significant improvements in antiviral activity, with some derivatives achieving IC50 values as low as 3.11 µM . Molecular docking studies revealed that these compounds effectively chelate metal ions at the active site of integrase, disrupting viral replication mechanisms.

Case Study 2: Anticancer Activity Evaluation

A comprehensive evaluation of several indole derivatives against human cancer cell lines demonstrated that certain modifications could enhance cytotoxicity significantly. For instance, one derivative showed an IC50 value of 8.68 µM against A549 lung cancer cells, indicating potent anticancer activity compared to traditional chemotherapeutics .

特性

IUPAC Name |

1-ethyl-4-methoxyindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-13-9-5-4-6-11(16-2)8(9)7-10(13)12(14)15/h4-7H,3H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIHURYLYNSIOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C1C(=O)O)C(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。